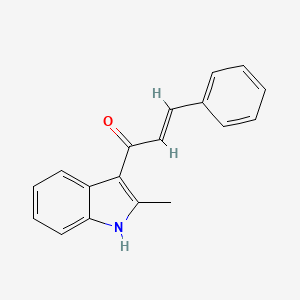
CID 2837635
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-methyl-1H-indol-3-yl)-3-phenyl-2-propen-1-one, also known as MIP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MIP belongs to the class of chalcones, which are natural compounds found in various plant species.
Mécanisme D'action
The mechanism of action of CID 2837635 is not fully understood. However, it is believed to exert its biological effects through various pathways. This compound has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in inflammation and cancer progression. This compound has also been found to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in antioxidant defense. Additionally, this compound has been shown to modulate the expression of various genes involved in cell cycle regulation and apoptosis.
Biochemical and Physiological Effects
This compound has been shown to possess various biochemical and physiological effects. It has been found to decrease the levels of reactive oxygen species (ROS) and increase the levels of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase. This compound has also been shown to decrease the levels of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). Additionally, this compound has been found to decrease the expression of matrix metalloproteinases (MMPs), which are involved in cancer metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
CID 2837635 has several advantages for lab experiments. It is relatively easy to synthesize and purify, and its biological effects can be studied using various assays, such as cell viability assays, Western blotting, and ELISA. This compound has also been found to have low toxicity and is well-tolerated in animal studies. However, this compound has some limitations for lab experiments. Its solubility in water is relatively low, which can make it difficult to administer in vivo. Additionally, the stability of this compound can be affected by pH and temperature, which can affect its biological activity.
Orientations Futures
There are several future directions for the study of CID 2837635. One area of research is the development of this compound derivatives with improved solubility and stability. These derivatives could potentially have enhanced biological activity and therapeutic efficacy. Another area of research is the study of the molecular targets of this compound and its derivatives. Understanding the mechanism of action of this compound could lead to the development of more targeted therapies for cancer and neurodegenerative diseases. Additionally, the potential use of this compound as a dietary supplement or functional food ingredient could be explored.
Méthodes De Synthèse
CID 2837635 can be synthesized using various methods, including Claisen-Schmidt condensation, Aldol condensation, and Perkin reaction. The Claisen-Schmidt condensation method involves the reaction of acetophenone and indole-3-carboxaldehyde in the presence of a base catalyst, such as potassium hydroxide. The Aldol condensation method involves the reaction of benzaldehyde and acetophenone in the presence of a base catalyst, such as sodium hydroxide. The Perkin reaction involves the reaction of indole-3-carboxylic acid and benzaldehyde in the presence of an acid catalyst, such as sulfuric acid. The yield and purity of this compound can vary depending on the synthesis method used.
Applications De Recherche Scientifique
CID 2837635 has been studied extensively for its potential therapeutic applications. It has been shown to possess antioxidant, anti-inflammatory, and anticancer properties. This compound has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. This compound has been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. It has been found to possess neuroprotective properties and may help prevent the progression of these diseases.
Propriétés
Numéro CAS |
26211-98-3 |
|---|---|
Formule moléculaire |
C18H15NO |
Poids moléculaire |
261.3 g/mol |
Nom IUPAC |
1-(2-methyl-1H-indol-3-yl)-3-phenylprop-2-en-1-one |
InChI |
InChI=1S/C18H15NO/c1-13-18(15-9-5-6-10-16(15)19-13)17(20)12-11-14-7-3-2-4-8-14/h2-12,19H,1H3 |
Clé InChI |
BMLBNEIPBWFPTD-UHFFFAOYSA-N |
SMILES isomérique |
CC1=C(C2=CC=CC=C2N1)C(=O)/C=C/C3=CC=CC=C3 |
SMILES |
CC1=C(C2=CC=CC=C2N1)C(=O)C=CC3=CC=CC=C3 |
SMILES canonique |
CC1=C(C2=CC=CC=C2N1)C(=O)C=CC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-(4-fluorophenyl)-N-[(1S)-1-(3-methylpyridin-2-yl)ethyl]tetrahydro-2H-pyran-4-carboxamide](/img/structure/B5416009.png)
![N-[2-(3,4-dimethoxyphenyl)-1-({[2-(1H-indol-3-yl)ethyl]amino}carbonyl)vinyl]-2-thiophenecarboxamide](/img/structure/B5416014.png)
![1-acetyl-N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-4-piperidinecarboxamide](/img/structure/B5416015.png)
![1-(3,4-dimethylphenyl)-4-[3-(2-furyl)-2-propen-1-ylidene]-3,5-pyrazolidinedione](/img/structure/B5416022.png)
![2-nitro-4-[(2,3,3,3-tetrafluoro-2-methoxypropanoyl)amino]benzoic acid](/img/structure/B5416025.png)
![2-[2-(1-ethylpropylidene)hydrazino]-N-isopropyl-2-oxoacetamide](/img/structure/B5416041.png)
![3-(2,4-dichlorophenyl)-1-(2,4-dimethyl-4H-pyrazolo[1,5-a]benzimidazol-3-yl)-2-propen-1-one](/img/structure/B5416050.png)
![N-ethyl-N-methyl-2-[5-oxo-4-phenyl-3-(3-piperidinyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetamide hydrochloride](/img/structure/B5416058.png)
![(3'R*,4'R*)-1'-[4-(3,3,3-trifluoropropyl)-2-pyrimidinyl]-1,4'-bipiperidine-3',4-diol](/img/structure/B5416064.png)

![4-[4-(5-chloro-3-methoxy-2-propoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B5416073.png)
![1-(4-fluorophenyl)-4-{[2-(2-furyl)-5-pyrimidinyl]methyl}-1,4-diazepane](/img/structure/B5416088.png)
![1-(4-ethoxyphenyl)-4-[(4-methyl-1-piperidinyl)carbonyl]-2-pyrrolidinone](/img/structure/B5416104.png)
![2-[(1-methyl-1H-tetrazol-5-yl)thio]-2-phenyl-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B5416105.png)